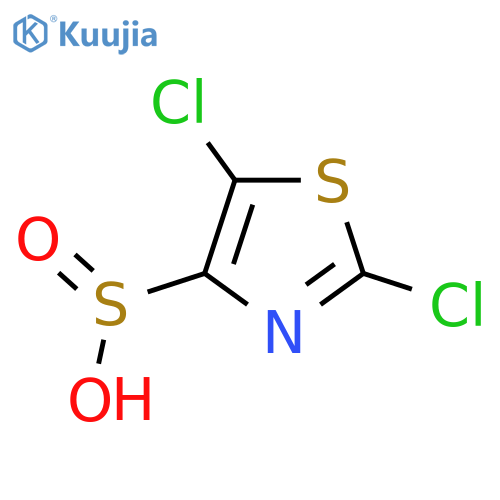

Cas no 2386839-15-0 (Dichloro-1,3-thiazole-4-sulfinic acid)

Dichloro-1,3-thiazole-4-sulfinic acid 化学的及び物理的性質

名前と識別子

-

- 2386839-15-0

- EN300-751443

- dichloro-1,3-thiazole-4-sulfinic acid

- Dichloro-1,3-thiazole-4-sulfinic acid

-

- インチ: 1S/C3HCl2NO2S2/c4-1-2(10(7)8)6-3(5)9-1/h(H,7,8)

- InChIKey: HPVMFRHCTGKEAJ-UHFFFAOYSA-N

- SMILES: ClC1=C(N=C(S1)Cl)S(=O)O

計算された属性

- 精确分子量: 216.8825760g/mol

- 同位素质量: 216.8825760g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 97.6Ų

Dichloro-1,3-thiazole-4-sulfinic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-751443-1.0g |

dichloro-1,3-thiazole-4-sulfinic acid |

2386839-15-0 | 95.0% | 1.0g |

$1801.0 | 2025-03-10 | |

| Enamine | EN300-751443-0.25g |

dichloro-1,3-thiazole-4-sulfinic acid |

2386839-15-0 | 95.0% | 0.25g |

$1657.0 | 2025-03-10 | |

| Enamine | EN300-751443-2.5g |

dichloro-1,3-thiazole-4-sulfinic acid |

2386839-15-0 | 95.0% | 2.5g |

$3530.0 | 2025-03-10 | |

| Enamine | EN300-751443-0.1g |

dichloro-1,3-thiazole-4-sulfinic acid |

2386839-15-0 | 95.0% | 0.1g |

$1585.0 | 2025-03-10 | |

| Enamine | EN300-751443-0.05g |

dichloro-1,3-thiazole-4-sulfinic acid |

2386839-15-0 | 95.0% | 0.05g |

$1513.0 | 2025-03-10 | |

| Enamine | EN300-751443-5.0g |

dichloro-1,3-thiazole-4-sulfinic acid |

2386839-15-0 | 95.0% | 5.0g |

$5221.0 | 2025-03-10 | |

| Enamine | EN300-751443-10.0g |

dichloro-1,3-thiazole-4-sulfinic acid |

2386839-15-0 | 95.0% | 10.0g |

$7742.0 | 2025-03-10 | |

| Enamine | EN300-751443-0.5g |

dichloro-1,3-thiazole-4-sulfinic acid |

2386839-15-0 | 95.0% | 0.5g |

$1728.0 | 2025-03-10 |

Dichloro-1,3-thiazole-4-sulfinic acid 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

Dichloro-1,3-thiazole-4-sulfinic acidに関する追加情報

Dichloro-1,3-thiazole-4-sulfinic Acid: A Comprehensive Overview

Dichloro-1,3-thiazole-4-sulfinic acid, also known by its CAS number 2386839-15-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of sulfinic acids, which are widely studied for their unique chemical properties and potential applications in various industries. The structure of dichloro-1,3-thiazole-4-sulfinic acid consists of a thiazole ring substituted with two chlorine atoms and a sulfinic acid group, making it a versatile molecule with diverse functional groups.

The thiazole ring in dichloro-1,3-thiazole-4-sulfinic acid is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This ring system is known for its stability and ability to participate in various chemical reactions, such as nucleophilic substitutions and oxidations. The presence of two chlorine atoms further enhances the reactivity of the molecule, making it a valuable precursor in the synthesis of more complex compounds. Recent studies have highlighted the potential of this compound in the development of new materials for energy storage applications, particularly in the field of lithium-ion batteries.

In terms of chemical properties, dichloro-1,3-thiazole-4-sulfinic acid exhibits strong acidic behavior due to the sulfinic acid group. This acidity is attributed to the resonance stabilization provided by the sulfur atom in the sulfinyl group. The compound also demonstrates good solubility in polar solvents, which facilitates its use in various synthetic procedures. Researchers have explored its role as a catalyst in organic reactions, where it has shown remarkable efficiency in promoting enantioselective syntheses.

The application of dichloro-1,3-thiazole-4-sulfinic acid extends beyond traditional chemistry into advanced materials science. Recent advancements have focused on its use as a building block for constructing functional polymers and hybrid materials. For instance, studies have demonstrated that this compound can be incorporated into polymer networks to enhance their thermal stability and mechanical properties. Additionally, its ability to coordinate with metal ions has led to its exploration as a ligand in metalloorganic frameworks (MOFs), which are promising candidates for gas storage and catalysis.

From an environmental perspective, dichloro-1,3-thiazole-4-sulfinic acid has been investigated for its biodegradability and potential impact on ecosystems. Research indicates that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. This finding is particularly relevant for industries seeking sustainable alternatives for chemical production processes.

In conclusion, dichloro-1,3-thiazole-4-sulfinic acid (CAS No: 2386839-15-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis and materials development. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern chemistry and technology.

2386839-15-0 (Dichloro-1,3-thiazole-4-sulfinic acid) Related Products

- 2248258-81-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylate)

- 1365936-46-4((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride)

- 2034466-97-0(N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

- 922105-90-6(3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

- 1396766-12-3(3,5-dimethoxy-N-{1-(pyridine-3-carbonyl)piperidin-4-ylmethyl}benzamide)

- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

- 2138521-28-3(2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one)

- 1215771-91-7(3-(benzenesulfonyl)-N-(1-hydroxycyclopentyl)methylpropanamide)

- 1154893-28-3(N-(butan-2-yl)oxan-4-amine)

- 51895-51-3(6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate)